REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[OH-:9].[Na+].Cl[CH2:12][CH2:13][O:14][CH2:15][CH2:16]Cl.Cl>O>[O:14]([CH2:15][CH2:16][O:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:3][C:1]=1[OH:2])[CH2:13][CH2:12][O:2][C:1]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4] |f:1.2|
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
ClCCOCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux at 102°-103°C. for 16 hours under nitrogen
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
of water have been removed by distillation
|
Type
|
CUSTOM
|
Details
|
The organic layer is recovered
|
Type
|
ADDITION
|
Details
|
treated with 700 ml
|
Type
|
TEMPERATURE
|
Details
|
of methanol and chilled with ice water
|
Type
|
FILTRATION
|
Details
|
The crystals that subsequently form are filtered off
|
Type
|
WASH
|
Details
|
washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
O(CCOC1=C(C=CC=C1)O)CCOC1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |